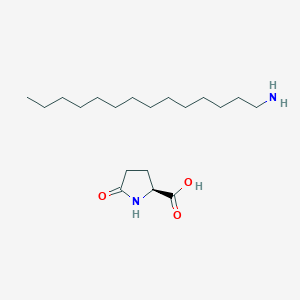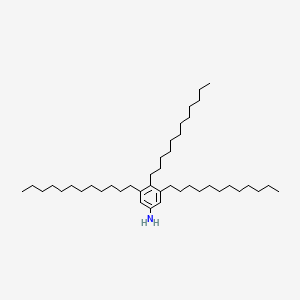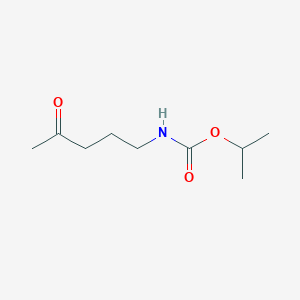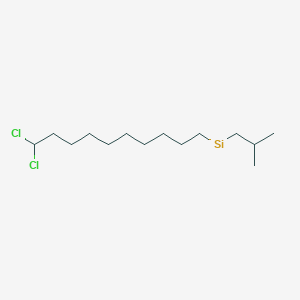
CID 78064003
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78064003” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78064003” involves specific synthetic routes and reaction conditions. One of the methods includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . The process ensures the formation of the desired compound with high purity and minimal impurities.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 78064003” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Compound “CID 78064003” has a wide range of scientific research applications. It is used in:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: For studying biological pathways and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of compound “CID 78064003” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect. The exact pathways and targets can vary depending on the application and the specific properties of the compound .
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
These similar compounds may share some properties with “CID 78064003” but also have unique characteristics that differentiate them .
Propiedades
Fórmula molecular |
C14H28Cl2Si |
|---|---|
Peso molecular |
295.4 g/mol |
InChI |
InChI=1S/C14H28Cl2Si/c1-13(2)12-17-11-9-7-5-3-4-6-8-10-14(15)16/h13-14H,3-12H2,1-2H3 |
Clave InChI |
KWWHNDJBYYPNKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Si]CCCCCCCCCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)

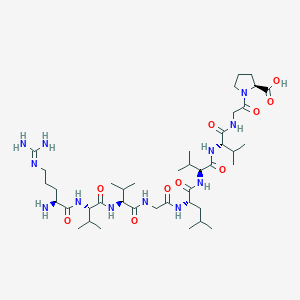



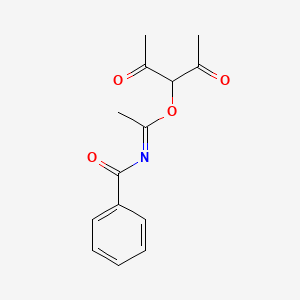
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
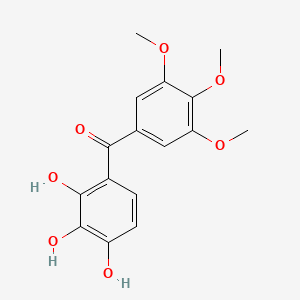
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
